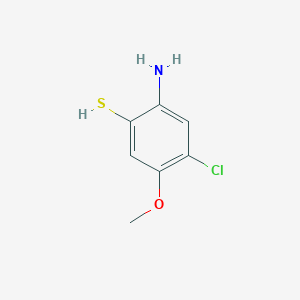
1,1,1-Trichloro-2-methoxynonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2-methoxynonane is an organic compound with the molecular formula C10H19Cl3O. This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to a nonane backbone. It is a colorless liquid with a distinct chemical structure that makes it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2-methoxynonane typically involves the chlorination of 2-methoxynonane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, where the chlorine atoms are introduced at the 1,1,1-positions of the nonane chain .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous chlorination in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-2-methoxynonane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form 2-methoxynonane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 2-Methoxynonanol.
Reduction: 2-Methoxynonane.
Oxidation: 2-Methoxynonanoic acid or 2-Methoxynonanone.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2-methoxynonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-2-methoxynonane involves its interaction with specific molecular targets. The chlorine atoms and methoxy group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In reduction reactions, the chlorine atoms are replaced by hydrogen atoms, leading to the formation of less reactive products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloroethane: Similar in structure but with a shorter carbon chain.
Chlorobutanol: Contains a trichloromethyl group and a hydroxyl group, used as a preservative and anesthetic.
Uniqueness
1,1,1-Trichloro-2-methoxynonane is unique due to its longer carbon chain and the presence of a methoxy group, which imparts different chemical properties compared to shorter chain analogs. This makes it suitable for specific applications where longer chain compounds are required .
Eigenschaften
| 82772-52-9 | |
Molekularformel |
C10H19Cl3O |
Molekulargewicht |
261.6 g/mol |
IUPAC-Name |
1,1,1-trichloro-2-methoxynonane |
InChI |
InChI=1S/C10H19Cl3O/c1-3-4-5-6-7-8-9(14-2)10(11,12)13/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
JOENKKRPEMINFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C(Cl)(Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)

